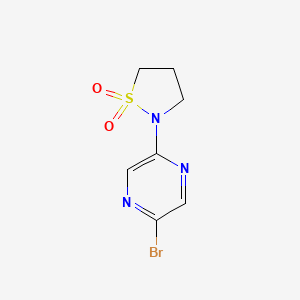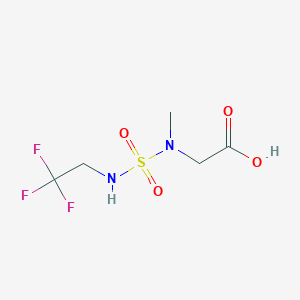![molecular formula C15H16N2O3S B2542961 ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate CAS No. 318517-22-5](/img/structure/B2542961.png)
ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is a synthetic compound that belongs to the class of imidazoisoquinolines The compound features a unique structure with an ethyl ester functional group, a thioxo moiety, and a polycyclic imidazoisoquinoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate can be achieved through a multistep process. Typically, the synthetic route involves the following steps:
Construction of the imidazoisoquinoline core via a cyclization reaction involving suitable precursors.
Introduction of the thioxo group through thiation reactions using reagents such as phosphorus pentasulfide or Lawesson's reagent.
Esterification to introduce the ethyl acetate group, often conducted under acidic conditions or using esterification agents like ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows the same principles but often involves optimization for scale-up. Catalysts, optimized solvents, and continuous flow reactors are employed to enhance yields, reduce reaction times, and improve safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the thioxo group to corresponding thioethers using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at reactive positions on the imidazoisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents but generally include sulfoxides, sulfones, thioethers, and various substituted imidazoisoquinolines.
Scientific Research Applications
Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is utilized in various fields of scientific research:
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, especially in the development of polycyclic frameworks.
Biology: Its structural features make it a candidate for studying biological interactions and as a scaffold in drug discovery.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of specialized chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is complex and involves multiple molecular targets:
The compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity.
It can participate in redox reactions, affecting cellular redox balance.
In medicinal applications, it may disrupt the function of specific molecular pathways crucial for disease progression.
Comparison with Similar Compounds
Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate can be compared to other similar compounds based on structural and functional similarities:
Ethyl 2-[1-oxo-3-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate: Differing in the presence of an oxo group instead of a thioxo group, which alters its reactivity.
Mthis compound: Methyl ester analog with similar properties but different pharmacokinetic profiles.
Conclusion
This compound is a compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological studies, and therapeutic research.
Properties
IUPAC Name |
ethyl 2-(1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-14(19)12-7-10-5-3-4-6-11(10)8-16(12)15(17)21/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYJWXBYAWBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2CC3=CC=CC=C3CN2C1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/new.no-structure.jpg)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)




![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2542891.png)
![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)


